molecular formula C9H12ClNO4S3 B12831147 5-(((Cyclopropylmethyl)sulfonamido)methyl)thiophene-2-sulfonyl chloride

5-(((Cyclopropylmethyl)sulfonamido)methyl)thiophene-2-sulfonyl chloride

Cat. No.: B12831147
M. Wt: 329.8 g/mol
InChI Key: FCKIIBDCIKOHJZ-UHFFFAOYSA-N
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Description

5-(((Cyclopropylmethyl)sulfonamido)methyl)thiophene-2-sulfonyl chloride is a complex organic compound that features a thiophene ring substituted with a sulfonyl chloride group and a cyclopropylmethyl sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((Cyclopropylmethyl)sulfonamido)methyl)thiophene-2-sulfonyl chloride typically involves multiple steps, starting with the formation of the thiophene ring. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10) . The sulfonyl chloride group can be introduced via chlorosulfonation using chlorosulfonic acid (HSO3Cl) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(((Cyclopropylmethyl)sulfonamido)methyl)thiophene-2-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by nucleophilic substitution with amines.

    Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring.

    Thiols: Formed by reduction of the sulfonyl chloride group.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(((Cyclopropylmethyl)sulfonamido)methyl)thiophene-2-sulfonyl chloride is unique due to the presence of the cyclopropylmethyl sulfonamide group, which imparts additional steric and electronic properties. This makes it more versatile in forming specific interactions with biological targets and in materials science applications .

Properties

Molecular Formula

C9H12ClNO4S3

Molecular Weight

329.8 g/mol

IUPAC Name

5-[(cyclopropylmethylsulfonylamino)methyl]thiophene-2-sulfonyl chloride

InChI

InChI=1S/C9H12ClNO4S3/c10-18(14,15)9-4-3-8(16-9)5-11-17(12,13)6-7-1-2-7/h3-4,7,11H,1-2,5-6H2

InChI Key

FCKIIBDCIKOHJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CS(=O)(=O)NCC2=CC=C(S2)S(=O)(=O)Cl

Origin of Product

United States

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